2,4,5-Trichloroaniline
Overview
Description
2,4,5-Trichloroaniline is a chlorinated aniline derivative, which is a type of chemical compound that has wide applications in the synthesis of dyes, pigments, and other industrial chemicals. Although the provided papers do not directly discuss 2,4,5-Trichloroaniline, they do provide insights into related chloroaniline compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2,4,5-Trichloroaniline.
Synthesis Analysis
The synthesis of chloroaniline derivatives often involves multiple steps, including halogenation, nitration, and reduction processes. For instance, N-nitro-2,4,6-Trichloroaniline is synthesized from aniline using acetyl nitrate as a nitrating agent, with the yield being optimized based on reaction temperature, time, and mole ratio of raw materials . Similarly, the synthesis of 2,5-dimethoxy-4-chloroaniline from hydroquinone involves alkylation, chlorination, nitration, and hydrogenation . These methods suggest that the synthesis of 2,4,5-Trichloroaniline would also require careful control of reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of chloroaniline derivatives is characterized by the presence of chlorine and amino groups attached to a benzene ring. The position of these substituents can significantly affect the chemical and physical properties of the compound. For example, the crystal structures of related compounds, such as 2-amino-5-chloropyridinium trichloroacetate, show that these molecules can form hydrogen-bonded networks, which could be relevant for the crystalline properties of 2,4,5-Trichloroaniline .
Chemical Reactions Analysis
Chloroaniline derivatives participate in various chemical reactions, often facilitated by catalysis. The paper on the synthesis of trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline describes Pd-catalyzed cross-coupling reactions, which could be applicable to 2,4,5-Trichloroaniline for the introduction of different substituents onto the aromatic ring . Additionally, the reactivity of chloroaniline derivatives with chlorocarboxylic acid chlorides to form amides indicates the potential for 2,4,5-Trichloroaniline to undergo similar acylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroaniline derivatives are influenced by the presence of electron-withdrawing chlorine atoms and the electron-donating amino group. These substituents affect the compound's boiling point, melting point, solubility, and reactivity. The high yield and purity achieved in the synthesis of related compounds suggest that 2,4,5-Trichloroaniline could also be isolated with high purity under optimized conditions . The nonlinear optical properties observed in the crystal structures of related compounds also hint at the potential for 2,4,5-Trichloroaniline to exhibit similar properties .
Scientific Research Applications
Spectroscopic Applications
Spectroscopic Analysis and Nonlinear Optical Behavior : 2,4,5-Trichloroaniline (2,4,5-TClA) has been studied for its molecular structure and vibrational spectra using FT-IR, FT-Raman, UV, and NMR spectroscopy. The research detailed how computational methods like Hartree-Fock (HF) and density functional theory (DFT) are used to predict molecular geometry and vibrational frequencies. The study also explored the electronic properties, such as HOMO and LUMO energies, using time-dependent DFT, and highlighted the nonlinear optical (NLO) behavior and microscopic NLO potential of 2,4,5-TClA due to its non-zero first hyperpolarizability values. This suggests potential applications in the field of photonics and electro-optic devices (Govindarajan et al., 2012).
Electrochemical Applications
Electrochemical Oxidation Studies : The electrochemical oxidation of 2,4,5-TClA in acetonitrile solution was investigated. The study outlined the mechanisms of voltammetric oxidation of 2,4,5-TClA and identified the products of oxidation. This research provides valuable insights into the electrochemical behaviors of chloroanilines and their potential applications in chemical synthesis and environmental analysis (Kádár et al., 2001).
Environmental Applications
Adsorption Thermodynamics and Pesticide Sensitivity : Studies have explored the adsorption behavior of 2,4,5-T on surfaces like poly-o-toluidine Zr(IV) phosphate, a nano-composite used as a pesticide-sensitive membrane electrode. Understanding the adsorption thermodynamics and the effectiveness of such composites in adsorbing 2,4,5-T from aqueous solutions can have significant applications in environmental monitoring and in the construction of sensitive pesticide detection systems (Khan & Akhtar, 2011).
Safety And Hazards
properties
IUPAC Name |
2,4,5-trichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMCAKKKNKYFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044152 | |
Record name | 2,4,5-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloroaniline | |
CAS RN |
636-30-6 | |
Record name | 2,4,5-Trichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 636-30-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,4,5-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5-Trichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,5-TRICHLOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKK8S8WO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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